molecular formula C4H5NO2 B133189 4-Methyl-1,2-oxazol-5(2H)-one CAS No. 150991-99-4

4-Methyl-1,2-oxazol-5(2H)-one

Cat. No. B133189
M. Wt: 99.09 g/mol
InChI Key: FNZPCNWFHDHRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2-oxazol-5(2H)-one, also known as MX-5 or Mocimycin, is a heterocyclic organic compound. It is a synthetic derivative of the natural product Mocimycin, which is produced by a soil bacterium, Streptomyces. MX-5 has gained significant attention due to its potential application in scientific research.

Mechanism Of Action

The exact mechanism of action of 4-Methyl-1,2-oxazol-5(2H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and division, leading to the observed antimicrobial and anticancer properties.

Biochemical And Physiological Effects

4-Methyl-1,2-oxazol-5(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria, fungi, and viruses. 4-Methyl-1,2-oxazol-5(2H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methyl-1,2-oxazol-5(2H)-one in lab experiments is its relatively simple synthesis method. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has been shown to possess a range of bioactive properties, making it a versatile compound for scientific research. However, one limitation of 4-Methyl-1,2-oxazol-5(2H)-one is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for 4-Methyl-1,2-oxazol-5(2H)-one research. One area of interest is the development of 4-Methyl-1,2-oxazol-5(2H)-one derivatives with improved bioactivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1,2-oxazol-5(2H)-one and its potential therapeutic applications. Finally, the development of novel drug delivery systems for 4-Methyl-1,2-oxazol-5(2H)-one may improve its efficacy and reduce potential side effects.
In conclusion, 4-Methyl-1,2-oxazol-5(2H)-one is a promising compound for scientific research due to its potential as a bioactive agent. Its antibacterial, antifungal, antiviral, and anticancer properties make it a versatile compound for a range of applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

4-Methyl-1,2-oxazol-5(2H)-one can be synthesized by the reaction of 4-methyl-5-nitro-1,2-oxazole with sodium methoxide in methanol. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 4-Methyl-1,2-oxazol-5(2H)-one. This method of synthesis is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

4-Methyl-1,2-oxazol-5(2H)-one has been widely used in scientific research due to its potential as a bioactive compound. It has been shown to possess antibacterial, antifungal, and antiviral properties. 4-Methyl-1,2-oxazol-5(2H)-one has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has shown promise as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-5-7-4(3)6/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPCNWFHDHRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633502
Record name 4-Methyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2-oxazol-5(2H)-one

CAS RN

150991-99-4
Record name 4-Methyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.